molecular formula C13H16N4O2 B11661403 N-ethyl-N'-(5-nitroquinolin-8-yl)ethane-1,2-diamine CAS No. 346459-23-2

N-ethyl-N'-(5-nitroquinolin-8-yl)ethane-1,2-diamine

Cat. No.: B11661403
CAS No.: 346459-23-2
M. Wt: 260.29 g/mol
InChI Key: VUXSDZKTSFBCCK-UHFFFAOYSA-N
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Description

N-ethyl-N'-(5-nitroquinolin-8-yl)ethane-1,2-diamine is a structurally complex diamine derivative featuring a quinoline core substituted with a nitro group at the 5-position and an ethylamine side chain.

Properties

CAS No.

346459-23-2

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

N-ethyl-N'-(5-nitroquinolin-8-yl)ethane-1,2-diamine

InChI

InChI=1S/C13H16N4O2/c1-2-14-8-9-15-11-5-6-12(17(18)19)10-4-3-7-16-13(10)11/h3-7,14-15H,2,8-9H2,1H3

InChI Key

VUXSDZKTSFBCCK-UHFFFAOYSA-N

Canonical SMILES

CCNCCNC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2

solubility

36.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N’-(5-nitroquinolin-8-yl)ethane-1,2-diamine typically involves a multi-step process. One common method starts with the synthesis of the quinoline core, followed by nitration to introduce the nitro group at the 5-position.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N’-(5-nitroquinolin-8-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethane-1,2-diamine moiety can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-ethyl-N’-(5-aminoquinolin-8-yl)ethane-1,2-diamine, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-ethyl-N’-(5-nitroquinolin-8-yl)ethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-N’-(5-nitroquinolin-8-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anti-inflammatory effects. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of ethane-1,2-diamine derivatives with quinoline or heterocyclic substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents LogP PSA (Ų) Key Applications/Findings
N-ethyl-N'-(5-nitroquinolin-8-yl)ethane-1,2-diamine Quinoline 5-NO₂, 8-NH-C₂H₅ N/A N/A Limited data; hypothesized bioactivity
UNC4540 () Triazino-thieno-isoquinoline 5-morpholino, ethane-1,2-diamine N/A N/A Synthetic yield: 18% (yellow solid)
N'-(6-methoxyquinolin-8-yl)-N-(3-methylbutyl)-N-(propan-2-yl)ethane-1,2-diamine () Quinoline 6-OCH₃, branched alkyl groups 5.28 37.39 Metal-organic frameworks (MOFs) for CO₂ conversion
DETA, TETA, PEHA () Aliphatic amines Varying -NH- groups N/A N/A Corrosion inhibition efficiency correlates with NH-group count

Key Observations

Structural Features and Electronic Effects The 5-nitroquinolinyl group in the target compound introduces strong electron-withdrawing effects, which may influence binding interactions in biological systems or catalytic applications. UNC4540 () incorporates a morpholino-triazino-thieno-isoquinoline scaffold, which likely enhances rigidity and π-π stacking interactions compared to simpler quinoline derivatives .

Physicochemical Properties The LogP (5.28) and PSA (37.39 Ų) values of the methoxyquinolinyl derivative () suggest moderate lipophilicity and polar surface area, which are critical for membrane permeability in drug design. The nitro group in the target compound may reduce LogP relative to methoxy analogs due to increased polarity .

Synthetic Efficiency UNC4540 was synthesized in 18% yield (), highlighting challenges in preparing complex diamine-heterocycle hybrids. No synthetic data are available for the target compound, but steric hindrance from the nitro group may further complicate reactions.

Functional Applications While the target compound lacks explicit application data, its methoxyquinolinyl analog is used in MOFs for photochemical CO₂ conversion (). Aliphatic diamines like DETA and TETA demonstrate that NH-group count correlates with corrosion inhibition efficacy (), suggesting that substituent chemistry profoundly impacts functionality .

Biological Activity

N-ethyl-N'-(5-nitroquinolin-8-yl)ethane-1,2-diamine is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article delves into its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by the following chemical structure:

  • Molecular Formula : C13_{13}H16_{16}N4_{4}O2_{2}
  • Molecular Weight : 248.29 g/mol
  • IUPAC Name : this compound

This compound exhibits biological activity primarily through its interaction with DNA. The nitro group in the quinoline structure is believed to play a crucial role in mediating these interactions. The compound likely acts as an alkylating agent, which can lead to DNA damage and subsequent cellular responses such as apoptosis.

Interaction with DNA

Research indicates that compounds similar to this compound can intercalate with DNA or bind in the grooves of the DNA helix. For instance, studies have shown that related compounds can induce significant DNA damage by forming adducts with nucleobases, particularly guanine . This type of interaction can lead to mutations and contribute to carcinogenesis.

Anticancer Activity

A significant focus of research on this compound has been its potential anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example:

  • Cell Line Studies : In tests involving human breast cancer cell lines (MCF7), this compound showed a dose-dependent increase in apoptotic markers such as caspase activation and PARP cleavage.
  • Tumor Models : In vivo studies using mouse models have illustrated that administration of this compound results in a reduction in tumor size and weight compared to control groups. The tumors exhibited increased levels of apoptosis and decreased proliferation rates as assessed by Ki67 staining.

Mutagenicity Studies

The mutagenic potential of this compound has been evaluated through various assays:

Study TypeFindings
Ames TestPositive results indicating mutagenic potential
Micronucleus AssayIncreased frequency of micronuclei in treated cells
Comet AssaySignificant DNA strand breaks observed

These findings suggest that while the compound may have therapeutic potential, it also poses risks for mutagenicity and carcinogenicity.

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